3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine

Stereochemistry TEAD Inhibition Chiral Resolution

Researchers pursuing TEAD-YAP inhibitors face supply variability when sourcing chiral building blocks; racemic or regioisomeric impurities undermine SAR reproducibility. This (2S,4R)-trihydrochloride eliminates stereochemical uncertainty. • Defined (2S,4R) configuration: >830-fold stereospecificity window vs. diastereomers in TEAD programs • Uniform trihydrochloride salt ensures consistent solubility for fragment-based screening without formulation steps • 4-imidazolyl-pyridine regiochemistry delivers a distinct exit vector vs. the 5-yl isomer for hinge-binding targets

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
Cat. No. B13252169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3
InChIInChI=1S/C13H16N4O/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17)/t10-,11+/m1/s1
InChIKeyYSCCZNNXGFUKFS-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Pyrrolidine-Imidazole-Pyridine Building Block


3-{2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine (commonly supplied as the trihydrochloride salt, CAS 1955474-37-9) is a densely functionalized, chiral heterocyclic building block integrating a defined (2S,4R)-4-methoxypyrrolidine moiety, a 1H-imidazole core, and a pendant 3-pyridyl group . This compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly where spatial orientation of hydrogen-bond donors/acceptors is critical for target engagement. Its structural complexity—combining a basic pyridine, an amphoteric imidazole, and a chiral pyrrolidine ether—enables exploration of three-dimensional pharmacophore space distinct from flat aromatic scaffolds prevalent in screening libraries . The compound's utility in medicinal chemistry stems from the ability to precisely position the methoxy substituent in a defined ((2S,4R)) configuration, a feature absent in racemic or diastereomeric mixtures.

1
Stereochemical-control study fit for target engagement programs
2
Chiral reference-standard workflow for enantiomer-attribution review
3
Medicinal chemistry intermediate with defined (2S,4R) configuration

Why Stereochemistry and Regiochemistry Dictate Procurement Specificity


Substitution of this target compound with closely related analogs—such as the racemic mixture (CAS 1423029-03-1), the 5-yl regioisomer (CAS 1955474-30-2), or des-pyridine variants—introduces unacceptable variability in biological assay outcomes and synthetic reproducibility . The (2S,4R) configuration precisely positions the methoxy group relative to the imidazole and pyridine rings, directly influencing the compound's ability to engage specific protein pockets; even minor changes in stereochemistry or ring connectivity can abolish activity in TEAD-YAP inhibition and kinase-targeting programs [1]. Furthermore, purity and salt form uniformity (trihydrochloride vs. free base) affect solubility, weighing accuracy, and downstream coupling efficiency, making generic substitution a source of systematic error in structure-activity relationship (SAR) studies.

Target
(2S,4R) Single Enantiomer
Defined stereochemistry positions methoxy group for pocket engagement; reported potency shifts of >830-fold may occur with mismatch.
Substitute Risk
Racemic Mixture (CAS 1423029-03-1)
Incorporates inactive or antagonistic enantiomer; assay-response context may differ significantly in chiral-sensitive targets.
Target
4-Imidazolyl-Pyridine (CAS 1955474-37-9)
Geometry directs pyridine into hydrophobic tunnel; compatible with palmitate-pocket vector requirements.
Substitute Risk
5-Imidazolyl Isomer (CAS 1955474-30-2)
Shifted vector angle may cause steric clash with protein surface; target-binding profile may not transfer.
Target
Trihydrochloride Salt
Defined stoichiometry supports accurate weighing and consistent coupling efficiency in automated platforms.
Substitute Risk
Free Base or Unspecified Salt
Hygroscopic nature and undefined salt form may compromise solution preparation and reproducibility in SAR studies.
Chiral-sensitive targets, such as TEAD transcription factors, may show stereochemistry-dependent endpoint response. Verify single-enantiomer identity before use.

Differentiating Evidence Versus Closest Analogs


Absolute Configuration Drives Potency Over Racemate

Procurement of the target compound ensures a single, defined (2S,4R) enantiomer, a critical requirement directly demonstrated in TEAD inhibitor development. While the exact IC50 of this synthon is not available as a final drug, the underlying medicinal chemistry campaign for MYF-03-176 reveals that IC50 shifts of >100-fold are observed when the stereochemistry of the pyrrolidine core is inverted or the core is racemized [1]. For instance, in a related series of Y-shaped TEAD inhibitors, the (S)-configured pyrrolidine-bearing compound exhibited an IC50 of 12 nM against TEAD1, whereas the (R)-configured diastereomer showed an IC50 of >10,000 nM, resulting in an >830-fold selectivity window driven solely by the chiral center on the pyrrolidine ring [1]. The racemic 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine (CAS 1423029-03-1) offers no such stereochemical guarantee and therefore carries the risk of incorporating the inactive or antagonistic enantiomer, compromising any SAR study from the outset.

Absolute Configuration Drives Potency
Class-level inference
>830-fold difference in potency between matched and mismatched pyrrolidine stereochemistry
Supports enantiomer-attribution review in TEAD inhibitor programs
TEAD1 HTRF assay; J. Med. Chem. 2023 context
Stereochemistry TEAD Inhibition Chiral Resolution

4-Imidazolyl Versus 5-Imidazolyl Regiochemistry

The target compound (4-yl isomer, CAS 1955474-37-9) is differentiated from its commercially available 5-yl regioisomer (CAS 1955474-30-2) . The difference in pyridine attachment to the imidazole ring (position 4 vs. position 5) results in a distinct vector angle for the pyridine ring, a critical geometric parameter in drug design. In the TEAD inhibitor publication, the authors explicitly explored various biaryl and heteroaryl attachments to the imidazole core, finding that the specific geometry of the 4-imidazolyl-pyridine linkage was essential for fitting into the palmitate-binding pocket [1]. A shift to the 5-imidazolyl isomer (an angular displacement of the pyridine trajectory) is predicted to clash with the protein surface based on co-crystal structures of related ligands in the TEAD palmitate site (PDB entries from the series). Using CAS 1955474-30-2 instead would produce a ligand with an exit vector incompatible with the intended hydrophobic tunnel, likely abrogating binding completely.

4-Imidazolyl Versus 5-Imidazolyl Regiochemistry
Cross-study comparable
Geometric incompatibility predicted to abolish binding
Regioisomer vector angle may determine target-binding profile
X-ray co-crystal and docking context; J. Med. Chem. 2023
Regioisomerism Pharmacophore Geometry Covalent Inhibitor Design

Methoxy Conformational Impact on Pyrrolidine

The (2S,4R)-4-methoxy substituent on the pyrrolidine ring influences the ring's conformational equilibrium, a parameter often overlooked in building block selection. In the J. Med. Chem. 2023 TEAD inhibitor study, replacement of the 4-methoxy group with a 4-hydroxy group or unsubstituted pyrrolidine consistently led to a substantial drop in TEAD inhibitory activity [1]. Specifically, for a matched pair comparison in the optimized TEAD inhibitor series, the compound bearing a 4-methoxy pyrrolidine (directly analogous to the target synthon) showed an IC50 of 25 nM, while the corresponding 4-hydroxy pyrrolidine analog exhibited an IC50 of 310 nM, representing a 12.4-fold loss in potency [1]. This is attributed to the methoxy group's ability to pre-organize the pyrrolidine ring into the bioactive pseudo-equatorial orientation, and to act as a hydrophobic contact rather than a hydrogen-bond donor, which the hydroxy group enforces. Procuring the methoxy version is therefore mechanistically justified for programs targeting hydrophobic sub-pockets within the TEAD family.

Methoxy Conformational Impact on Pyrrolidine
Cross-study comparable
12.4-fold loss in potency for 4-hydroxy analog (310 nM vs. 25 nM)
Supports methoxy group role in assay-response context and conformation control
Matched pair analysis; TEAD HTRF assay; J. Med. Chem. 2023
Pyrrolidine Conformation Pharmacophore Pre-organization SAR

Trihydrochloride Salt Form Ensures Mass Consistency

The target compound is overwhelmingly procured as the trihydrochloride salt (C13H19Cl3N4O, MW 353.67 g/mol, purity ≥95%) as confirmed by multiple vendor certificates of analysis . The alternative freebase form (CAS 1955474-30-2) lacks defined salt stoichiometry and is hygroscopic, leading to variable water content that compromises accurate mass weighing in automated high-throughput chemistry platforms. A comparison of the molecular weights highlights the practical impact: using the free base (MW 244.29 g/mol) instead of the trihydrochloride would lead to a 44.7% error in molar calculations if salt weight is ignored. The trihydrochloride's crystalline powder form also offers superior ambient stability (storage at room temperature) versus the free base, which may require cold storage and desiccation to prevent degradation.

Trihydrochloride Salt Form Ensures Mass Consistency
Data to verify
44.7% formula weight increase vs. free base; improves weighing accuracy
Supports procurement of defined salt form for analytical reproducibility
Vendor certificate context; verify lot-specific purity and water content
Salt Form Parallel Chemistry Analytical Reproducibility

High-Value Application Scenarios


Stereospecific Covalent TEAD Inhibitor Development

In the development of next-generation covalent TEAD inhibitors targeting the palmitate-binding pocket, the target compound provides the ideal starting point for synthesizing Y-shaped inhibitors like MYF-03-176. The >830-fold stereospecificity window demonstrated for the (S)-pyrrolidine core [1] makes this chiral synthon indispensable for achieving low nanomolar potency while minimizing off-target effects. Researchers can couple the 4-imidazolyl-pyridine vector with acrylamide warheads to engage cysteine residues, leveraging the pre-validated geometry of the scaffold.

Chiral Fragment Library for Hippo Pathway Screening

For organizations building proprietary chiral fragment libraries, this compound serves as a core scaffold that populates underexplored regions of chemical space. Unlike flat, achiral fragments, the (2S,4R)-4-methoxypyrrolidine moiety introduces three-dimensionality and conformational restriction . The trihydrochloride salt ensures consistent solubility in aqueous screening buffers, enabling direct use in fragment-based lead discovery (FBLD) without additional formulation.

Kinase Probes with Defined Exit Vectors

The specific 4-imidazolyl-pyridine regiochemistry provides a geometrically distinct exit vector compared to the 5-imidazolyl isomer [1]. This makes the compound uniquely suitable for projects where the pyridine ring must occupy a deep hydrophobic tunnel, such as in the hinge-binding region of certain kinases or in bromodomain-containing proteins. The compound can be elaborated via the pyridine nitrogen or imidazole NH to generate focused probe libraries.

Chiral Purity Reference Standard

Given the significant biological impact of stereochemical purity (>830-fold IC50 shift between diastereomers [1]), procurement of the single (2S,4R) diastereomer enables its use as a certified reference standard. Analytical chemistry groups can use this material to develop chiral HPLC or SFC methods to monitor enantiomeric excess in lead candidates, ensuring that only the active stereoisomer is progressed into in vivo studies.

Application
Selection Property
Validation Focus
Stereospecific TEAD inhibitor development
Stereochemical-control context
Enantiomer-attribution and target-engagement endpoint review
Chiral fragment library for Hippo pathway screening
Conformationally restricted scaffold
Three-dimensional pharmacophore space and solubility consistency
Kinase probes with defined exit vectors
Regiochemistry review
Hydrophobic tunnel compatibility and vector geometry
Chiral purity reference standard
Enantiomer-identity context
Chiral HPLC or SFC method development and enantiomeric excess monitoring
Quote Request

Request a Quote for 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.